

# Application of Ethyl Methyl Sulfide in Atmospheric Chemistry Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ethyl methyl sulfide

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## Introduction

**Ethyl methyl sulfide** (EMS), a volatile organosulfur compound, is released into the atmosphere from both natural and anthropogenic sources. Its atmospheric oxidation contributes to the formation of sulfur-containing aerosols, which can influence air quality and climate. Understanding the atmospheric chemistry of EMS is crucial for accurately modeling its environmental impact. These application notes provide a summary of key quantitative data and detailed experimental protocols for studying the atmospheric chemistry of EMS.

## Data Presentation

The following tables summarize the key quantitative data related to the atmospheric reactions of **ethyl methyl sulfide**.

Table 1: Reaction Rate Coefficients of **Ethyl Methyl Sulfide** with Atmospheric Oxidants at 298 K

Oxidant	Rate Coefficient (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Technique	Reference
OH	(6.88 ± 1.49) × 10 <sup>-11</sup> (relative to cyclohexane)	Relative Rate - FTIR	[1]
Cl	(4.89 ± 0.29) × 10 <sup>-10</sup>	Relative Rate	[2](3)
NO <sub>3</sub>	Data not available	-	-

Table 2: Product Yields from the Oxidation of **Ethyl Methyl Sulfide** at 298 K

Oxidant	Product	Molar Yield (%)	Technique	Reference
OH	SO <sub>2</sub>	51 ± 2	FTIR	
CH <sub>3</sub> CHO	57 ± 3	FTIR	[4]	
HCHO	46 ± 4	FTIR	[4]	
Cl	SO <sub>2</sub>	55 ± 3	FTIR	
CH <sub>3</sub> CHO	58 ± 3	FTIR	[5]	
HCHO	53 ± 5	FTIR	[5]	
HCl	43 ± 5	FTIR	[5]	

## Experimental Protocols

### Protocol 1: Smog Chamber Study of Ethyl Methyl Sulfide Photooxidation

This protocol outlines the procedure for studying the photooxidation of **ethyl methyl sulfide** in a smog chamber to determine reaction kinetics and product formation.

#### 1. Chamber Preparation:

- The smog chamber (e.g., a 5 m<sup>3</sup> Teflon bag) should be flushed with purified air (e.g., passed through activated carbon and HEPA filters) for at least 24 hours to minimize background contaminants.[\[6\]](#)
- The temperature and relative humidity inside the chamber should be controlled and monitored throughout the experiment.

## 2. Reagent Introduction:

- A known concentration of **ethyl methyl sulfide** is introduced into the chamber. This can be done by injecting a known volume of liquid EMS into a heated glass bulb and flushing it into the chamber with a stream of purified air.
- An OH radical precursor, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or methyl nitrite (CH<sub>3</sub>ONO), is introduced into the chamber.[\[6\]](#) For Cl atom initiated oxidation, a precursor like oxalyl chloride ((COCl)<sub>2</sub>) can be used.[\[5\]](#)
- If studying the influence of NO<sub>x</sub>, a known concentration of nitric oxide (NO) is added to the chamber.

## 3. Photolysis and Reaction Monitoring:

- The reaction is initiated by irradiating the chamber with UV lamps that simulate the solar spectrum.
- The concentrations of **ethyl methyl sulfide** and major products are monitored over time using in-situ analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a common method for this purpose.[\[5\]](#)

## 4. Data Analysis:

- The decay of **ethyl methyl sulfide** concentration over time is used to determine the reaction rate. In relative rate experiments, the decay of EMS is compared to that of a reference compound with a known reaction rate coefficient.[\[1\]](#)
- The increase in product concentrations over time is used to determine the product yields.

# Protocol 2: FTIR Spectroscopy for Gas-Phase Analysis

This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy for the in-situ monitoring of reactants and products in a smog chamber experiment.

## 1. Instrumentation:

- A long-path FTIR spectrometer is coupled to the smog chamber. The long pathlength (typically tens to hundreds of meters) is achieved using a system of mirrors (e.g., a White cell) to increase the sensitivity for detecting trace gases.

## 2. Background Spectrum Acquisition:

- Before introducing the reactants, a background spectrum of the purified air inside the chamber is recorded. This spectrum is used to subtract the spectral features of the background gases (e.g.,  $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) from the sample spectra.

## 3. Sample Spectrum Acquisition:

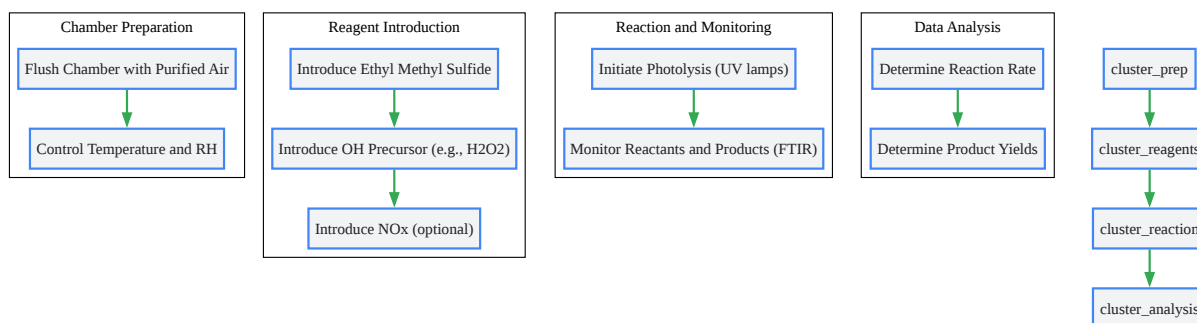
- Once the reactants are introduced and the reaction is initiated, a series of infrared spectra are recorded at regular time intervals.
- Each spectrum is an average of a number of scans to improve the signal-to-noise ratio.

## 4. Spectral Analysis and Quantification:

- The absorbance spectra of the reactants and products are obtained by subtracting the background spectrum from the sample spectra.
- The concentrations of the species of interest are determined by fitting their characteristic absorption bands in the spectra to calibrated reference spectra using a spectral subtraction or a classical least squares (CLS) fitting method.
- The integrated absorption band intensities are proportional to the concentration of the species, following the Beer-Lambert law.

# Visualizations

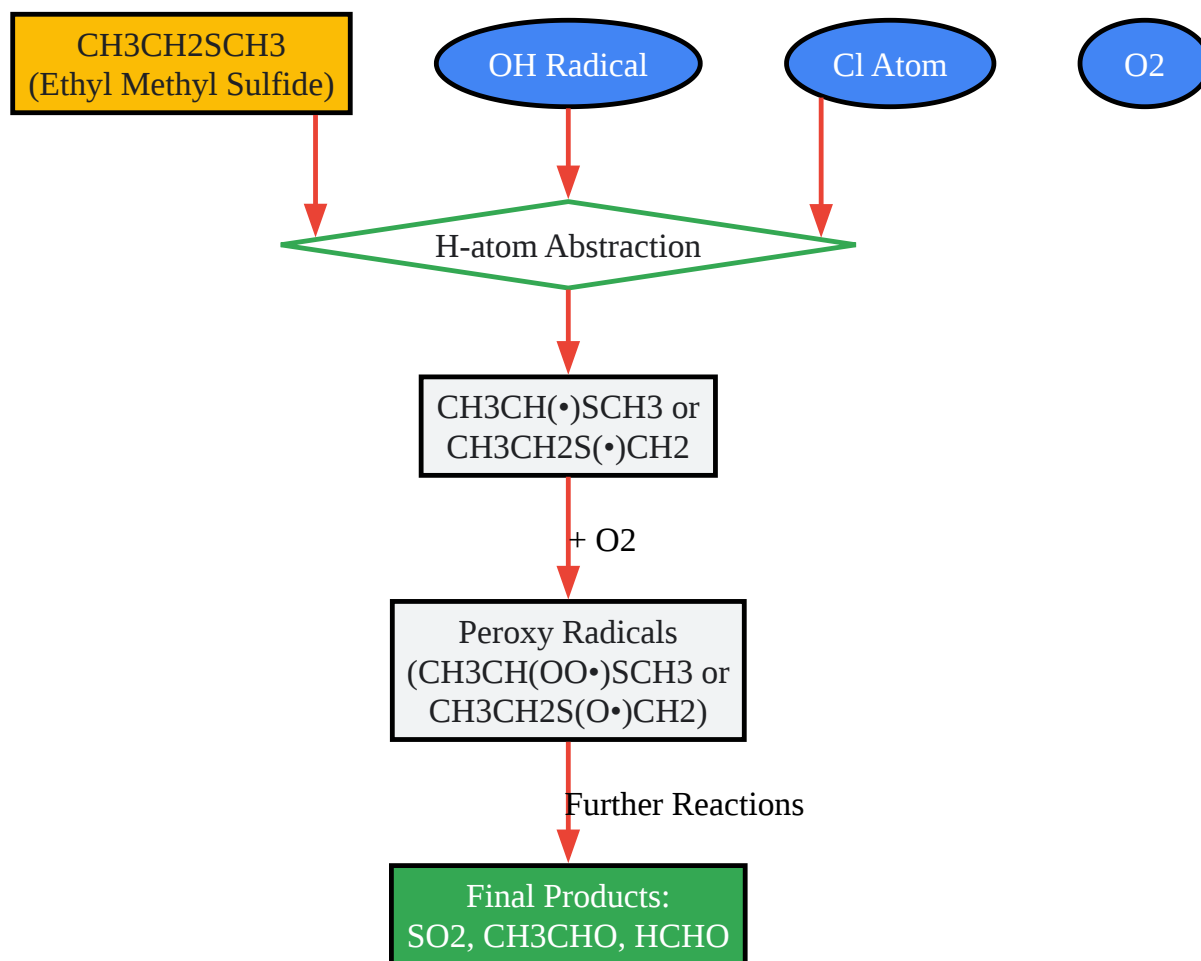
## Diagram 1: Experimental Workflow for a Smog Chamber Study



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Caption: Workflow for a typical smog chamber experiment.

## Diagram 2: Atmospheric Degradation Pathway of Ethyl Methyl Sulfide



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Caption: Initial steps in the atmospheric degradation of EMS.

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